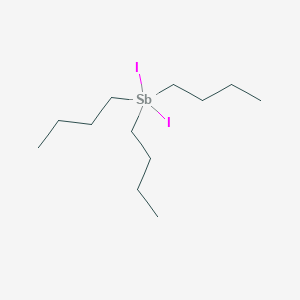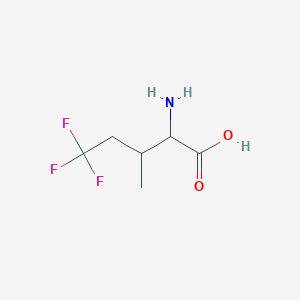
DL-Isoleucine, 5,5,5-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Isoleucine, 5,5,5-trifluoro- is a fluorinated derivative of the amino acid isoleucine. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making them valuable in various scientific and industrial applications. The trifluoromethyl group in DL-Isoleucine, 5,5,5-trifluoro- enhances its hydrophobicity and stability, which can be beneficial in biochemical and pharmaceutical contexts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DL-Isoleucine, 5,5,5-trifluoro- typically involves the introduction of the trifluoromethyl group into the isoleucine structure. One common method is the reaction of isoleucine with trifluoromethylating agents under specific conditions. For example, the use of trifluoromethyl iodide (CF₃I) in the presence of a base can facilitate the substitution of hydrogen atoms with trifluoromethyl groups .
Industrial Production Methods: Industrial production of DL-Isoleucine, 5,5,5-trifluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: DL-Isoleucine, 5,5,5-trifluoro- can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be resistant to oxidation, but the amino acid backbone may undergo oxidative transformations under specific conditions.
Reduction: Reduction reactions may target the carbonyl or amino groups in the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
DL-Isoleucine, 5,5,5-trifluoro- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of DL-Isoleucine, 5,5,5-trifluoro- involves its incorporation into peptides and proteins, where the trifluoromethyl group can influence the overall structure and stability. The trifluoromethyl group can enhance hydrophobic interactions and reduce the propensity for oxidation, leading to more stable and functional biomolecules . The molecular targets and pathways involved depend on the specific application and the proteins or peptides being studied .
Vergleich Mit ähnlichen Verbindungen
- DL-Leucine, 5,5,5-trifluoro-
- DL-Valine, 4,4,4-trifluoro-
- DL-Thiaisoleucine
- DL-4-Azaleucine
Comparison: DL-Isoleucine, 5,5,5-trifluoro- is unique due to its specific trifluoromethyl substitution at the 5-position, which imparts distinct physicochemical properties compared to other fluorinated amino acids. For example, DL-Leucine, 5,5,5-trifluoro- has a similar trifluoromethyl group but differs in the overall structure and hydrophobicity . DL-Valine, 4,4,4-trifluoro- has fluorine atoms at different positions, leading to variations in stability and reactivity .
Eigenschaften
CAS-Nummer |
769169-13-3 |
|---|---|
Molekularformel |
C6H10F3NO2 |
Molekulargewicht |
185.14 g/mol |
IUPAC-Name |
2-amino-5,5,5-trifluoro-3-methylpentanoic acid |
InChI |
InChI=1S/C6H10F3NO2/c1-3(2-6(7,8)9)4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
IISHLMOFSAYIEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(F)(F)F)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


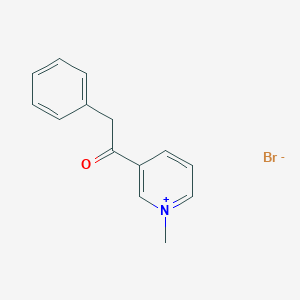

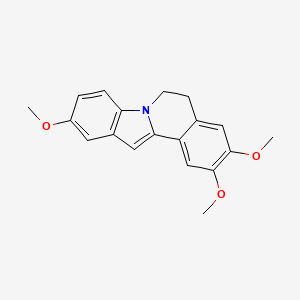
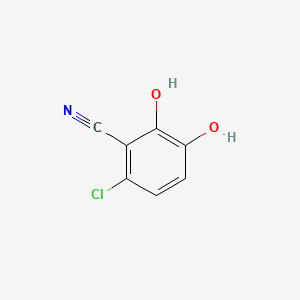
![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)
![7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane](/img/structure/B14303349.png)
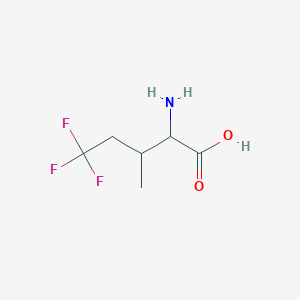


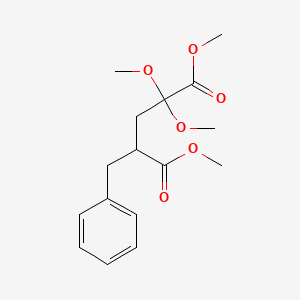
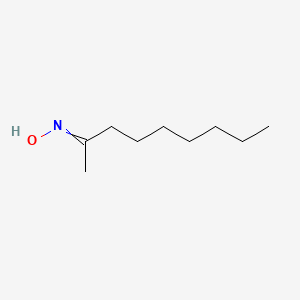
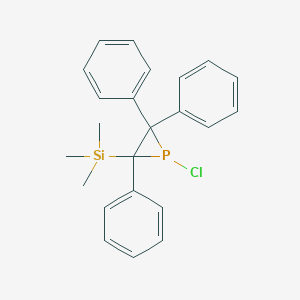
![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
